molecular formula C8H13F3N2O2 B2799579 3-Methyl-3,6-diazabicyclo[3.1.1]heptane; bis(trifluoroacetic acid) CAS No. 1059700-17-2

3-Methyl-3,6-diazabicyclo[3.1.1]heptane; bis(trifluoroacetic acid)

Cat. No.: B2799579
CAS No.: 1059700-17-2
M. Wt: 226.20 g/mol
InChI Key: FBMMTPHXLBFSNI-UHFFFAOYSA-N
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Description

3-Methyl-3,6-diazabicyclo[3.1.1]heptane; bis(trifluoroacetic acid) is a versatile small molecule scaffold with a molecular weight of 340.22 g/mol. It is a bicyclic compound featuring a nitrogen atom in its structure, making it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methyl-3,6-diazabicyclo[3.1.1]heptane with trifluoroacetic acid under controlled conditions to yield the bis(trifluoroacetic acid) derivative.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-3,6-diazabicyclo[3.1.1]heptane; bis(trifluoroacetic acid) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed: The reactions can yield a variety of products, depending on the reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions can lead to the formation of amines.

Scientific Research Applications

This compound finds applications in various fields of scientific research, including chemistry, biology, medicine, and industry. It is used as a building block in the synthesis of more complex molecules, as a reagent in organic synthesis, and as a tool in medicinal chemistry for drug discovery and development.

Mechanism of Action

The mechanism by which 3-Methyl-3,6-diazabicyclo[3.1.1]heptane; bis(trifluoroacetic acid) exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • 3-Methyl-3,6-diazabicyclo[3.1.1]heptane

  • 3,6-Diazabicyclo[3.1.1]heptane

  • Bis(trifluoroacetic acid) derivatives of other bicyclic compounds

Uniqueness: 3-Methyl-3,6-diazabicyclo[3.1.1]heptane; bis(trifluoroacetic acid) is unique due to its specific structural features, which make it particularly useful in certain synthetic applications. Its bicyclic structure and the presence of trifluoroacetic acid groups contribute to its reactivity and versatility.

Properties

CAS No.

1059700-17-2

Molecular Formula

C8H13F3N2O2

Molecular Weight

226.20 g/mol

IUPAC Name

3-methyl-3,6-diazabicyclo[3.1.1]heptane;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H12N2.C2HF3O2/c1-8-3-5-2-6(4-8)7-5;3-2(4,5)1(6)7/h5-7H,2-4H2,1H3;(H,6,7)

InChI Key

FBMMTPHXLBFSNI-UHFFFAOYSA-N

SMILES

CN1CC2CC(C1)N2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CN1CC2CC(C1)N2.C(=O)(C(F)(F)F)O

solubility

not available

Origin of Product

United States

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